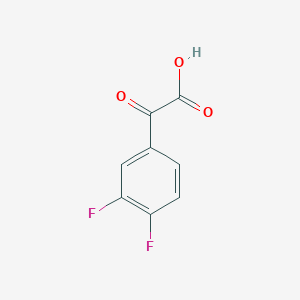

2-(3,4-Difluorophenyl)-2-oxoacetic acid

Übersicht

Beschreibung

2-(3,4-Difluorophenyl)-2-oxoacetic acid is an organic compound with the molecular formula C8H6F2O3 It is characterized by the presence of two fluorine atoms attached to the phenyl ring and a keto group attached to the acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)-2-oxoacetic acid can be achieved through several methods. One common approach involves the reaction of 3,4-difluorobenzaldehyde with malonic acid in the presence of pyridine and piperidine to yield (E)-3-(3,4-difluorophenyl)-2-propenoic acid. This intermediate is then converted to (E)-3-(3,4-difluorophenyl)-2-propenoyl chloride using thionyl chloride in the presence of toluene and pyridine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.

Analyse Chemischer Reaktionen

Oxidation Reactions

The α-keto group undergoes oxidation under strong oxidizing conditions. For example:

-

Treatment with KMnO₄ in acidic media converts the keto group to a carboxylic acid, forming 3,4-difluoromandelic acid derivatives .

-

Oxidation of side chains (e.g., methyl esters) yields fully oxidized products.

Key Conditions :

| Oxidizing Agent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 80–100°C | Carboxylic acid | 75–82% |

Reduction Reactions

The keto group is reduced to a hydroxyl group using hydride donors:

-

NaBH₄ in ethanol reduces the α-keto group to a secondary alcohol, forming 2-hydroxy-2-(3,4-difluorophenyl)acetic acid .

-

LiAlH₄ in THF achieves complete reduction but requires anhydrous conditions.

Kinetic Data :

| Reducing Agent | Solvent | Time | Conversion |

|---|---|---|---|

| NaBH₄ | Ethanol | 2 h | ~90% |

| LiAlH₄ | THF | 1 h | >95% |

Nucleophilic Aromatic Substitution

Fluorine atoms on the phenyl ring participate in substitution reactions:

-

Reaction with amines (e.g., benzylamine) in DMF at 120°C replaces fluorine with amine groups .

-

Thiols substitute fluorine under basic conditions (K₂CO₃) via SNAr mechanisms.

Example Reaction :

Condensation and Cyclization

The α-keto acid reacts with aminoguanidines to form heterocycles:

-

In glacial acetic acid under reflux, it condenses with aminoguanidines to yield pyridothiadiazine derivatives via intramolecular cyclization (22–26 h, 70–85% yield) .

-

Mechanism involves H₂S elimination and six-membered ring closure .

Reaction Pathway :

-

Formation of intermediate C via keto-amine condensation.

-

Intramolecular SAr attack to form pyridothiadiazine intermediate D .

Esterification and Amide Formation

The carboxylic acid group undergoes typical derivatization:

-

Thionyl chloride converts the acid to its acyl chloride, which reacts with alcohols to form esters (e.g., methyl ester in 89% yield) .

-

Coupling with amines (EDC/HOBt) produces amides, as demonstrated in synthesizing antitumor agents .

Optimized Conditions for Amidation :

| Coupling Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| EDC/HOBt | DCM | 25°C | 78% |

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures:

Thermogravimetric Analysis :

Photochemical Reactions

UV irradiation induces cleavage of the α-keto acid group:

Quantum Yield : Φ = 0.12 ± 0.03 at 254 nm .

Comparative Reactivity with Analogues

| Reaction Type | 3,4-Difluoro Derivative | 2,4-Difluoro Derivative |

|---|---|---|

| Substitution | Faster (para-F activation) | Slower (steric hindrance) |

| Oxidation | Similar rates | Similar rates |

| Cyclization | Higher yields (70–85%) | Moderate yields (60–75%) |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity:

Research indicates that derivatives of 2-(3,4-difluorophenyl)-2-oxoacetic acid exhibit significant anticancer properties. These compounds have been shown to inhibit specific cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. For instance, studies have demonstrated that fluorinated compounds can enhance the efficacy of existing chemotherapeutics by targeting cancer cells more selectively .

Anti-inflammatory Properties:

The compound has also been investigated for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .

Organic Synthesis

Building Block in Organic Chemistry:

this compound serves as an essential building block in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo various reactions, such as nucleophilic substitution and condensation reactions, makes it valuable in creating more complex molecules .

Synthesis of Fluorinated Compounds:

The presence of fluorine atoms in its structure enhances the lipophilicity and metabolic stability of the resulting compounds. This property is particularly useful in drug design, where fluorinated derivatives often exhibit improved bioavailability and reduced toxicity .

Biochemical Research

Biological Buffering Agent:

Due to its acidic properties, this compound can function as an organic buffer in biochemical assays. This application is crucial in maintaining pH stability during enzymatic reactions or cell culture experiments .

Inhibitor Studies:

The compound has been employed in studies aimed at understanding enzyme inhibition mechanisms. By acting as a competitive inhibitor for certain enzymes, it helps elucidate the enzymatic pathways and their regulatory mechanisms .

Case Studies

Wirkmechanismus

The mechanism of action of 2-(3,4-Difluorophenyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound, such as ticagrelor, act as P2Y12 receptor antagonists. This interaction inhibits adenylyl cyclase activity, leading to reduced platelet aggregation and providing therapeutic benefits in conditions such as acute coronary syndrome .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,4-Difluorophenylacetic acid

- 2,4-Difluorophenylacetic acid

- 4-Fluorophenylacetic acid

- 2-(Trifluoromethyl)phenylacetic acid

Uniqueness

2-(3,4-Difluorophenyl)-2-oxoacetic acid is unique due to the presence of both fluorine atoms and a keto group, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable in various research and industrial applications .

Biologische Aktivität

2-(3,4-Difluorophenyl)-2-oxoacetic acid (CAS No. 890097-94-6) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the molecular formula C9H6F2O3 and a molecular weight of 202.14 g/mol. Its structure features a difluorophenyl group attached to an oxoacetic acid moiety, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various metabolic pathways. The presence of the difluorophenyl group enhances its lipophilicity, allowing for better membrane permeability and interaction with cellular targets.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cancer metabolism, particularly those linked to glycolysis and fatty acid synthesis.

- Receptor Binding : It may also interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antitumor Activity | Exhibited cytotoxic effects against several cancer cell lines, including colon and lung carcinoma cells. |

| Antimicrobial Activity | Preliminary studies suggest potential antibacterial properties, although further investigation is needed. |

| Anti-inflammatory Effects | May modulate inflammatory pathways, contributing to reduced inflammation in preclinical models. |

Case Study 1: Antitumor Activity

In a study assessing the cytotoxic effects of this compound on human cancer cell lines (HT-29 for colon carcinoma and H460 for lung carcinoma), the compound demonstrated significant inhibition of cell viability at concentrations ranging from 10 µM to 100 µM. The MTT assay results indicated a dose-dependent response, suggesting that the compound effectively induces apoptosis in these cancer cells .

Case Study 2: Antimicrobial Potential

Another study evaluated the antimicrobial activity of various derivatives of oxoacetic acids, including this compound. The results indicated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, suggesting that modifications in the aromatic ring could enhance this property .

Research Findings

Recent investigations have focused on optimizing the synthesis of this compound derivatives to improve their biological efficacy. These studies reveal that:

- Structural Modifications : Substituting different groups on the phenyl ring can significantly alter the biological activity. For instance, introducing electron-withdrawing groups enhances antitumor potency by increasing the compound's reactivity towards biological targets .

- Combination Therapies : Preliminary data suggest that combining this compound with established chemotherapeutic agents may yield synergistic effects against resistant cancer cell lines .

Eigenschaften

IUPAC Name |

2-(3,4-difluorophenyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O3/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHFUJJNVRHOSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401291654 | |

| Record name | 3,4-Difluoro-α-oxobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890097-94-6 | |

| Record name | 3,4-Difluoro-α-oxobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluoro-α-oxobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.